molecular formula C7H8N2OS B2901211 4-methoxypyridine-3-carbothioamide CAS No. 435271-27-5

4-methoxypyridine-3-carbothioamide

Cat. No.: B2901211
CAS No.: 435271-27-5
M. Wt: 168.21
InChI Key: ILLQTDYFFYWYAQ-UHFFFAOYSA-N
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Description

4-methoxypyridine-3-carbothioamide: is an organic compound with the molecular formula C7H8N2OS It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a carbothioamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-3-carbothioamide typically involves the reaction of 4-methoxypyridine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-methoxypyridine-3-carbothioamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-methoxypyridine-3-carbothioamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural features allow it to bind to specific biological targets, making it a candidate for the development of new drugs for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 4-methoxypyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 6-Methoxypyridine-3-carbothioanide
  • 2-Methoxypyridine-5-thiocarboxamide
  • 3-Pyridinecarbothioamide, 6-methoxy-

Comparison: 4-methoxypyridine-3-carbothioamide is unique due to the specific positioning of the methoxy and carbothioamide groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the 4-methoxy group can influence the compound’s reactivity and binding affinity to biological targets, making it more suitable for certain applications .

Properties

IUPAC Name

4-methoxypyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-6-2-3-9-4-5(6)7(8)11/h2-4H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQTDYFFYWYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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